molecular formula C8H9N3 B158349 2-Amino-1-methylbenzimidazole CAS No. 1622-57-7

2-Amino-1-methylbenzimidazole

Cat. No. B158349
CAS RN: 1622-57-7
M. Wt: 147.18 g/mol
InChI Key: XDFZKQJLNGNJAN-UHFFFAOYSA-N
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Description

2-Amino-1-methylbenzimidazole is a member of benzimidazoles . It has been studied for its carbonyl-scavenging ability . It is known to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .


Synthesis Analysis

Adducts of natural allyl, phenethyl, and benzyl isothiocyanates and this compound were synthesized . After optimization of the reaction conditions, the target 2-benzimidazolylthioureas were obtained in reasonable yields .


Molecular Structure Analysis

The empirical formula of this compound is C8H9N3 . The SMILES string representation is Cn1c(N)nc2ccccc12 . The detailed molecular and crystal structures of these compounds were characterized by spectroscopic and X-ray methods .


Chemical Reactions Analysis

The mechanism of the Menshutkin reaction between this compound and iodomethane has been studied in both the gas phase and in liquid acetonitrile . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H9N3 . The molecular weight is 147.18 . The SMILES string representation is Cn1c(N)nc2ccccc12 .

Scientific Research Applications

Antibacterial Activity

  • 2-Amino and 2-methylbenzimidazole derivatives, including 2-Amino-1-methylbenzimidazole, show inhibitory activity against Bacillus cereus, a type of bacteria. Their antibacterial activity can be modeled using the lipophilicity descriptor, indicating a correlation between lipophilicity and inhibitory potential (Podunavac-Kuzmanovic, Cvetković, & Barna, 2009).

Antiallergic Properties

  • Derivatives of this compound have been synthesized and evaluated for their antiallergic activity, demonstrating potential as antiallergic agents in certain conditions (Wade, Toso, Matson, & Stelzer, 1983).

Corrosion Inhibition

  • Benzimidazole derivatives, such as 2-Methylbenzimidazole, have been studied for their potential as corrosion inhibitors, indicating relevance in materials science and engineering (Obot & Obi-Egbedi, 2010).

Ferroelectric and Antiferroelectric Properties

  • Studies show that certain benzimidazoles, including 2-Methylbenzimidazole, exhibit ferroelectric and antiferroelectric properties at above-room temperatures, suggesting applications in electronic devices (Horiuchi et al., 2012).

Bioremediation

  • This compound has been identified as a degradation product in the bioremediation of certain environmental contaminants, demonstrating its role in environmental science (Pandey et al., 2010).

Antimicrobial Agents

  • Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their effectiveness as antimicrobial agents against various microorganisms (Shinde & Raskar, 2019).

Coordination Chemistry

  • Studies on the coordination chemistry of this compound with metal chelates open up avenues in the field of inorganic chemistry and materials science (Garnovskii et al., 1996).

Enzyme Inhibition

  • Certain this compound derivatives have been synthesized and found to be effective inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential in neurodegenerative disease research (Zhu et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Benzimidazole, the core structure of 2-Amino-1-methylbenzimidazole, is a promising pharmacophore . It has been found in a variety of biologically active molecules and has stimulated the need for efficient ways to synthesize these heterocyclic leads . The prevalence of benzimidazole cores in biologically active molecules could lead to the development of new drugs .

properties

IUPAC Name

1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZKQJLNGNJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167330
Record name 1H-Benzimidazol-2-amine, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622-57-7
Record name 1-Methyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-2-amine, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazol-2-amine
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Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzimidazole (3.0 g, 0.0225 mol) in acetone (30 ml) was added KOH (6.32 g, 0.112 mol) followed by methyl iodide (3.51 g, 0.025 mol) and stirred at room temperature for 10 min. The reaction mixture was diluted with ethyl acetate and the organic layer washed with water, brine and dried over anhydrous Na2SO4 to afford crude residue which was column purified to yield the desired product: 1H NMR (300 MHz, DMSO-d6) δ 3.47 (s, 3H), 6.34 (br s, 2H), 6.82-6.92 (m, 2H), 7.06-7.09 (m, 2H); ESI-MS (m/z) 148.49 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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